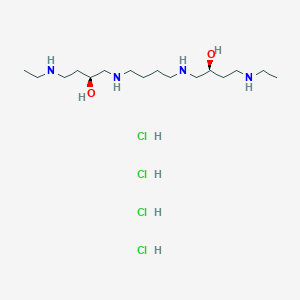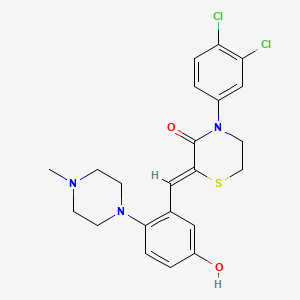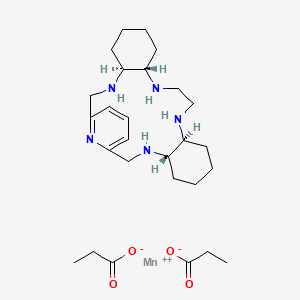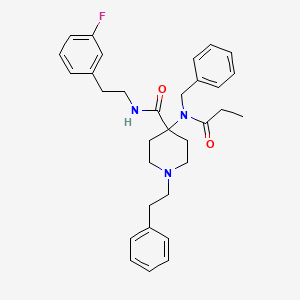
Hexyl 2-methyl-cis-3-pentenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 2-methyl-cis-3-pentenoate is an organic compound classified as a fatty acid ester. It is known for its unique chemical structure, which includes a hexyl group attached to a 2-methyl-cis-3-pentenoate moiety. This compound is often used in various industrial and scientific applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexyl 2-methyl-cis-3-pentenoate can be synthesized through esterification reactions. One common method involves the reaction of hexanol with 2-methyl-cis-3-pentenoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to obtaining a high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl 2-methyl-cis-3-pentenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: The major product is 2-methyl-cis-3-pentenoic acid.
Reduction: The major product is hexyl 2-methyl-cis-3-pentenol.
Substitution: The products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Hexyl 2-methyl-cis-3-pentenoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of hexyl 2-methyl-cis-3-pentenoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its ester functional group.
Comparación Con Compuestos Similares
Hexyl 2-methyl-cis-3-pentenoate can be compared with other similar compounds such as:
Hexyl 2-methyl-4-pentenoate: This compound has a similar structure but differs in the position of the double bond.
Hexyl 2-methyl-3-butenoate: This compound has a shorter carbon chain, affecting its chemical properties and applications.
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
| 58625-94-8 | |
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
hexyl (Z)-2-methylpent-3-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-8-10-14-12(13)11(3)9-5-2/h5,9,11H,4,6-8,10H2,1-3H3/b9-5- |
Clave InChI |
BSKRYZBCMPUFRS-UITAMQMPSA-N |
SMILES isomérico |
CCCCCCOC(=O)C(C)/C=C\C |
SMILES canónico |
CCCCCCOC(=O)C(C)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









